molecular formula C8H10N2O4S B1265622 5-Acetamido-2-aminobenzenesulfonic acid CAS No. 96-78-6

5-Acetamido-2-aminobenzenesulfonic acid

Cat. No. B1265622
CAS RN: 96-78-6
M. Wt: 230.24 g/mol
InChI Key: PHRVJZNHPVJYOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds demonstrates the flexibility and adaptability of 5-acetamido-2-aminobenzenesulfonic acid derivatives in chemical synthesis. For instance, derivatives have been synthesized from various starting materials, showcasing methods to introduce acetamido and sulfonic acid groups into benzene derivatives (Romero & Margarita, 2008).

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, has been elucidated using techniques like X-ray crystallography. These studies reveal the presence of intra- and intermolecular hydrogen bonds, providing insights into the electronic behavior of these compounds (Romero & Margarita, 2008).

Chemical Reactions and Properties

Research on 5-acetamido-2-aminobenzenesulfonic acid derivatives highlights their reactivity and potential in various chemical reactions. For example, derivatives have been evaluated as anti-inflammatory agents, indicating the compound's utility in developing pharmacologically active molecules (Radwan, Shehab, & El-Shenawy, 2009).

Scientific Research Applications

Synthesis and Biological Evaluation

5-Acetamido-2-aminobenzenesulfonic acid derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents. For instance, 5-aminobenzo[b]thiophene-2-carboxylic acid was converted to a 5-(2-chloroacetamido) derivative, showing potent anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).

Reduction and Conversion Studies

The reduction of 5-acetamido-2-methoxynitrobenzene with hydrazine hydrate was studied, leading to 99% conversion to 5-acetamido-2-aminoanisole, a related compound, indicating potential applications in chemical synthesis and modification (Gao Kun-yu, 2003).

Adjuvant Activity in Bacterial Peptidoglycan Derivatives

Derivatives of 2-acetamido-2-deoxy-D-glucopyranose, closely related to 5-acetamido-2-aminobenzenesulfonic acid, have been synthesized and evaluated for adjuvant activity in bacterial peptidoglycan. These compounds are of interest due to their potential in enhancing immune responses (Merser, Sinaỹ, & Adam, 1975).

Effects on Ion Permeability in Red Blood Cells

Amino-reactive reagents like 4-acetamido-4'-isothiocyano-stilbene-2,2'-disulfonic acid, related to 5-acetamido-2-aminobenzenesulfonic acid, have been shown to affect ion permeability in human red blood cells. This has implications for understanding cellular transport mechanisms and designing drugs targeting these pathways (Knauf & Rothstein, 1971).

Catalytic Antibody Technology

Catalytic antibodies generated against derivatives of 2-acetamido-1,5-naphthalenedisulfonate, structurally similar to 5-acetamido-2-aminobenzenesulfonic acid, have been used to study enzyme-catalyzed reactions. This research provides insights into the role of microenvironments in biological reactions and could inform the design of new biocatalysts (Lewis, Kramer, Robinson, & Hilvert, 1991).

Indirect Fluorescent Visualization

2-Amino-5-methylbenzenesulfonic acid, a compound similar to 5-acetamido-2-aminobenzenesulfonic acid, has been explored as a fluorescent visualization reagent in ion pair chromatography. This application is significant for analytical chemistry, particularly in the detection and quantification of amines (Gallo & Walters, 1986).

Future Directions

There is ongoing research into the properties and potential applications of 5-Acetamido-2-aminobenzenesulfonic acid and related compounds. For example, derivatives of 5-acetamido-2-hydroxy benzoic acid have been studied for their analgesic activity and their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

properties

IUPAC Name

5-acetamido-2-aminobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-5(11)10-6-2-3-7(9)8(4-6)15(12,13)14/h2-4H,9H2,1H3,(H,10,11)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRVJZNHPVJYOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059141
Record name Benzenesulfonic acid, 5-(acetylamino)-2-amino-
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Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetamido-2-aminobenzenesulfonic acid

CAS RN

96-78-6
Record name 5-Acetamido-2-aminobenzenesulfonic acid
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Record name Benzenesulfonic acid, 5-(acetylamino)-2-amino-
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Record name 4-Aminoacetanilide-3-sulfonic acid
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Record name Benzenesulfonic acid, 5-(acetylamino)-2-amino-
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Record name Benzenesulfonic acid, 5-(acetylamino)-2-amino-
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Record name 5-acetamido-2-aminobenzenesulphonic acid
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Synthesis routes and methods

Procedure details

That is, 2,5-diaminobenzenesulfonic acid is acetylated with acetic anhydride to obtain 2-amino-5-acetylaminobenzenesulfonic acid, which is then diazotized in an ordinary manner and coupled with 1,7-Cleve's acid to thereby obtain the compound [A] shown below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Nagi Reddy, R Srikanth… - … Journal Devoted to …, 2005 - Wiley Online Library
… 2-Acetamido-5-aminobenzenesulfonic acid (1), 4-acetamido-2-aminobenzenesulfonic acid (2), 5-acetamido-2-aminobenzenesulfonic acid (3), 2, 5-diaminobenzenesulfonic acid (4), …
MRM bin Julaihi - 2015 - eprints.lib.hokudai.ac.jp
Submerged glow-discharge plasma has been researched as a method of nanoparticles (nanoballs) synthesis method [1-3]. The discovery of formation of metallic nanoballs during …
Number of citations: 4 eprints.lib.hokudai.ac.jp

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